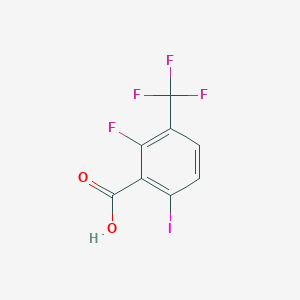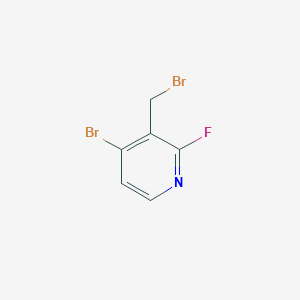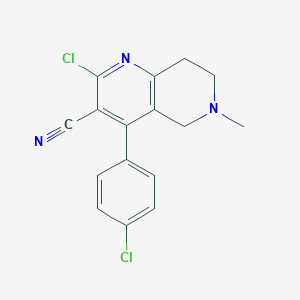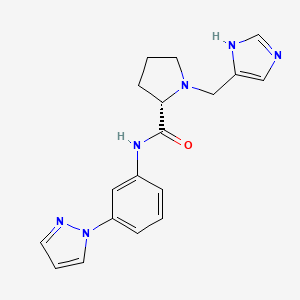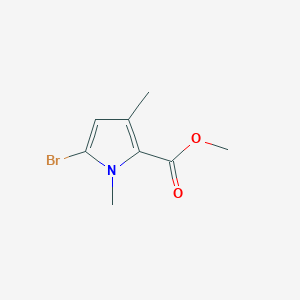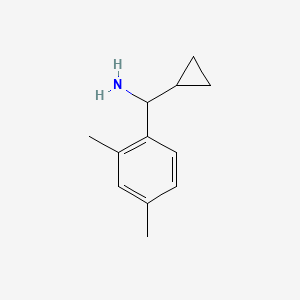![molecular formula C34H41O6PS2 B13010970 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid CAS No. 1020540-69-5](/img/structure/B13010970.png)
9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid is a complex organic compound that features a fluorene backbone with dicyclohexylphosphanyl and sulfophenylpropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid typically involves multiple steps:
Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene backbone, which can be achieved through Friedel-Crafts alkylation of biphenyl with a suitable alkylating agent.
Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the fluorene derivative.
Attachment of the Sulfophenylpropyl Group: The sulfophenylpropyl group is attached through a sulfonation reaction, followed by a coupling reaction with the fluorene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfonic acid group, potentially converting it to a sulfonate or sulfide.
Substitution: The aromatic rings in the fluorene backbone can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Sulfonates and sulfides.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.
Industry
Polymer Additives: Used as an additive in polymer formulations to improve mechanical and thermal properties.
Surface Coatings: Employed in surface coatings to enhance durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles through electron donation and stabilization of reactive intermediates.
Fluorescent Probes: Interacts with biological molecules, leading to changes in fluorescence properties that can be detected and analyzed.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-fluorene-2-sulfonicacid: Lacks the dicyclohexylphosphanyl group, resulting in different reactivity and applications.
9-(Diphenylphosphanyl)-9H-fluorene-2-sulfonicacid: Contains a diphenylphosphanyl group instead of dicyclohexylphosphanyl, affecting its steric and electronic properties.
Uniqueness
Structural Complexity: The presence of both dicyclohexylphosphanyl and sulfophenylpropyl groups imparts unique steric and electronic characteristics.
Versatility: Its ability to participate in various chemical reactions and applications makes it a versatile compound in research and industry.
Properties
CAS No. |
1020540-69-5 |
|---|---|
Molecular Formula |
C34H41O6PS2 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid |
InChI |
InChI=1S/C34H41O6PS2/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40) |
InChI Key |
SQHWKPNZXIWOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


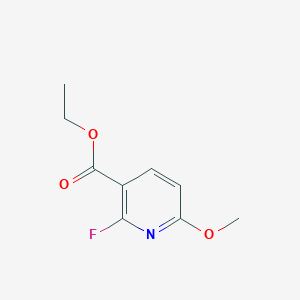
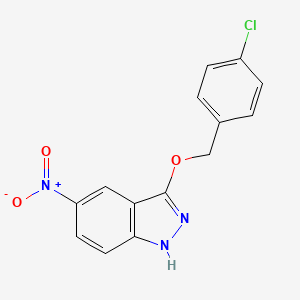
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
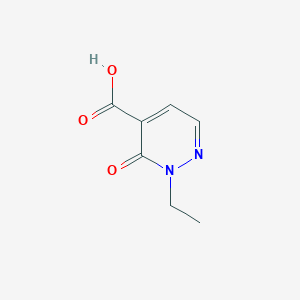
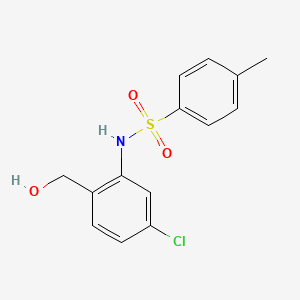
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
